
2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a complex organic compound with a unique structure that combines an acetylthio group, a benzene ring, and a propanoic acid moiety with N-cyclohexylcyclohexanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine typically involves multiple steps, starting with the preparation of the acetylthio-benzenepropanoic acid intermediate. This intermediate can be synthesized through the acetylation of thiol-substituted benzenepropanoic acid under controlled conditions. The final step involves the coupling of this intermediate with N-cyclohexylcyclohexanamine, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as hydrogenation, acetylation, and nucleophilic substitution, followed by purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(S)-acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzenepropanoic acid moiety may interact with receptors or enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the acetylthio and benzenepropanoic acid moieties.
N-Cyclohexylcyclohexanamine: Shares the cyclohexylamine structure but differs in the presence of additional functional groups.
Uniqueness
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
157521-26-1 |
|---|---|
Molecular Formula |
C23H35NO3S |
Molecular Weight |
405.597 |
IUPAC Name |
(2S)-2-(2-acetylsulfanylphenyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(11(13)14)9-5-3-4-6-10(9)15-8(2)12/h11-13H,1-10H2;3-7H,1-2H3,(H,13,14)/t;7-/m.0/s1 |
InChI Key |
WUIXIHOBSZZBFD-ZLTKDMPESA-N |
SMILES |
CC(C1=CC=CC=C1SC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


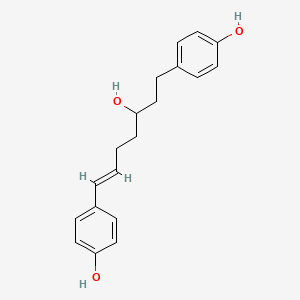
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
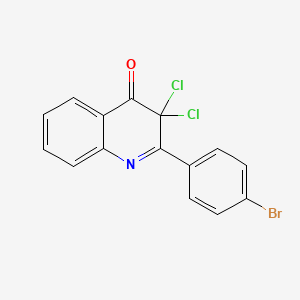
![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)
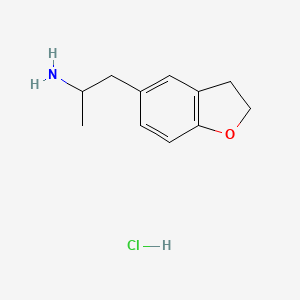
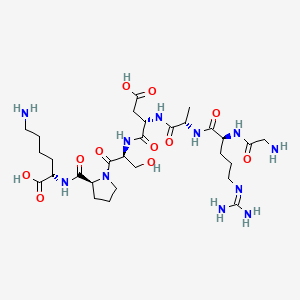
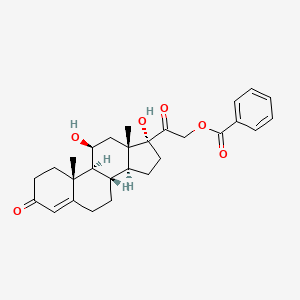

![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)
